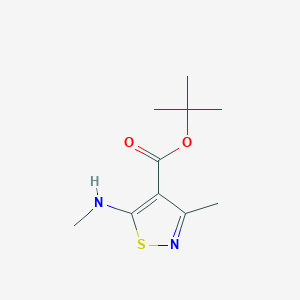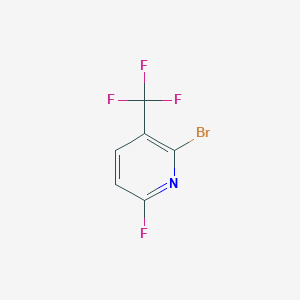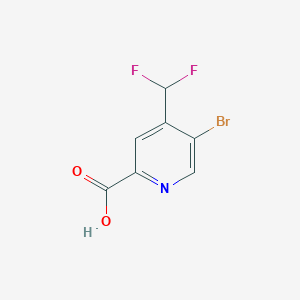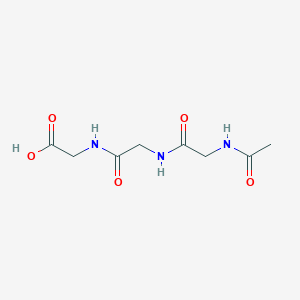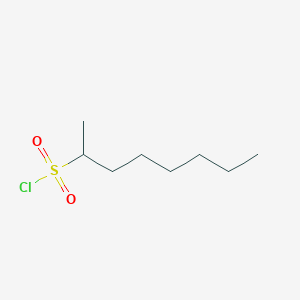
Octane-2-sulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO₂) bonded to a chlorine atom. This compound is a versatile reagent in organic synthesis, known for its reactivity and utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiols or disulfides using reagents such as hydrogen peroxide (H₂O₂) in the presence of thionyl chloride (SOCl₂). This method is advantageous due to its high yield and mild reaction conditions . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize thiols to the corresponding sulfonyl chlorides .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves continuous flow processes. These methods provide better control over reaction parameters and improve safety by minimizing the risk of thermal runaway. For example, the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination in a continuous flow reactor has been shown to be effective .
Analyse Des Réactions Chimiques
Types of Reactions
Octane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: Under certain conditions, it can be reduced to thiols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia (NH₃), which forms sulfonamides, and water, which hydrolyzes it to sulfonic acids . The reactions typically occur under mild conditions, making this compound a convenient reagent for various transformations.
Major Products
The major products formed from reactions with this compound include sulfonamides, sulfonic acids, and thiols .
Applications De Recherche Scientifique
Octane-2-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of octane-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamides, sulfonic acids, or other derivatives depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: An aromatic analog of octane-2-sulfonyl chloride, known for its use in the synthesis of sulfonamides and sulfonic acids.
Methanesulfonyl Chloride: A simpler sulfonyl chloride used in similar applications but with different reactivity due to its smaller size.
Uniqueness
This compound is unique due to its aliphatic nature, which imparts different reactivity and solubility properties compared to aromatic sulfonyl chlorides like benzenesulfonyl chloride. This makes it particularly useful in reactions where aliphatic characteristics are desired .
Propriétés
Formule moléculaire |
C8H17ClO2S |
|---|---|
Poids moléculaire |
212.74 g/mol |
Nom IUPAC |
octane-2-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO2S/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3 |
Clé InChI |
XXUMKDIHMSLPKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)

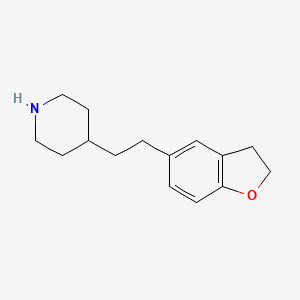
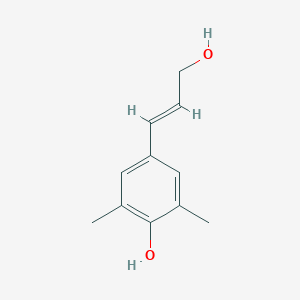

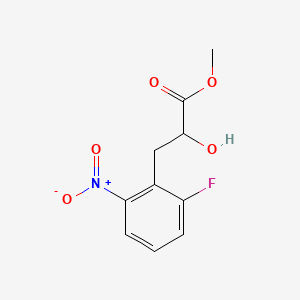
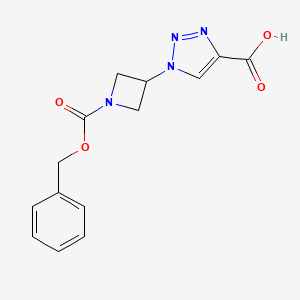
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)
